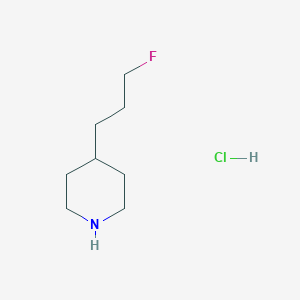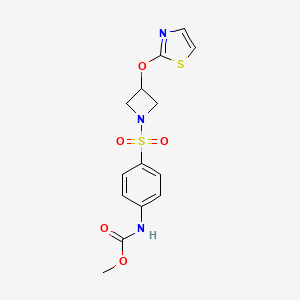
4-(3-Fluoropropyl)piperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-Fluoropropyl)piperidine;hydrochloride” is a chemical compound with the molecular formula CHClFN. It has an average mass of 181.679 Da and a monoisotopic mass of 181.103348 Da .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H16FN.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h8,10H,1-7H2;1H .Scientific Research Applications
Material Science Applications
Research in material science has explored the characteristics and applications of related piperidine derivatives. The crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride has been characterized to understand its physical and chemical properties, providing a foundation for its potential application in material science and engineering (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Pharmaceutical Development
Piperidine derivatives are key in pharmaceutical research, with applications ranging from the development of novel therapeutics to understanding drug metabolism. For instance, the study of novel anaplastic lymphoma kinase inhibitors, including a compound with a piperidine moiety, highlights the role of these structures in designing drugs with potential cancer treatment applications (Teffera et al., 2013). Furthermore, the synthesis and evaluation of spiro-piperidin-4-ones for antimycobacterial activity demonstrate the therapeutic potential of piperidine derivatives against infectious diseases (Kumar et al., 2008).
Chemical Synthesis and Catalysis
In chemical synthesis, fluorinated piperidines, including those related to 4-(3-Fluoropropyl)piperidine, are desirable for their unique properties, contributing to the development of pharmaceuticals and agrochemicals. A method for the cis-selective hydrogenation of fluoropyridines to yield fluorinated piperidines has been reported, showcasing the significance of these compounds in synthetic chemistry (Wagener et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Piperidine derivatives, however, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are generally known to interact with their targets to induce a variety of biological effects .
Result of Action
Piperidine derivatives are generally known to induce a variety of biological effects .
properties
IUPAC Name |
4-(3-fluoropropyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FN.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h8,10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZSUZGLSXYZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2878851.png)
![Imidazo[1,2-A]pyrazin-2-amine](/img/structure/B2878854.png)



![N-(tert-butyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2878860.png)
![{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride](/img/structure/B2878862.png)


![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzamide](/img/structure/B2878867.png)


